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Compound of Interest

Compound Name: 3-Iodo-4-methylstyrene

CAS No.: 165803-90-7

Cat. No.: B3040168

Get Quote

Executive Summary
3-Iodo-4-methylstyrene (CAS: 165803-90-7) is a highly versatile, bifunctional building block

utilized extensively in advanced organic synthesis, materials science, and pharmaceutical

development. Featuring both a terminal vinyl group and an aryl iodide moiety, it offers

orthogonal reactivity: the alkene is primed for olefin metathesis, polymerization, or Heck

couplings, while the aryl iodide serves as a highly reactive electrophile for palladium-catalyzed

cross-couplings (e.g., Suzuki-Miyaura, Stille, Sonogashira). This whitepaper details a robust,

field-proven two-step synthetic methodology to access this compound with high regioselectivity,

maximizing atom economy and yield.

Retrosynthetic Analysis & Strategic Design
When designing a synthesis for halogenated styrenes, chemoselectivity is the primary

challenge.
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The Failed Route (Direct Iodination of 4-Methylstyrene): Attempting electrophilic aromatic

iodination directly on 4-methylstyrene inevitably leads to competitive electrophilic addition

across the electron-rich alkene, resulting in halohydrins, diiodides, or uncontrolled cationic

polymerization.

The Optimal Route (Aldehyde Masking & Olefination): To bypass alkene degradation, the

vinyl group must be installed after the halogenation step. The optimal starting material is p-

tolualdehyde (4-methylbenzaldehyde). The methyl group (electron-donating, ortho/para-

directing) and the formyl group (electron-withdrawing, meta-directing) exert a synergistic

directing effect, exclusively funneling the electrophilic iodine to the 3-position. Subsequent

Wittig olefination of the aldehyde yields the target styrene derivative.

Visualizing the Synthetic Workflow
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Figure 1: Two-step synthetic workflow for 3-Iodo-4-methylstyrene from p-tolualdehyde.
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Step 1: Regioselective Electrophilic Iodination
The iodination of p-tolualdehyde requires a potent electrophilic iodine source due to the mild

deactivating nature of the formyl group. N-Iodosuccinimide (NIS) activated by trifluoroacetic

acid (TFA) provides a clean, high-yielding transformation to 3-iodo-4-methylbenzaldehyde . The

causality of this regioselectivity lies in the matched directing effects of the C1-formyl and C4-

methyl groups, preventing the formation of undesired structural isomers.

Step 2: Wittig Olefination
The conversion of 3-iodo-4-methylbenzaldehyde to 3-iodo-4-methylstyrene is achieved via a

classic Wittig reaction using methyltriphenylphosphonium bromide and potassium tert-butoxide

(t-BuOK) . t-BuOK is selected as the base because its steric bulk prevents nucleophilic addition

to the aldehyde, acting purely as a Brønsted base to generate the reactive phosphorus ylide.
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Figure 2: Mechanistic pathway of the Wittig olefination yielding the terminal alkene.

Detailed Experimental Protocols
Note: The following protocols are designed as self-validating systems. In-process controls (e.g.,

TLC monitoring) and specific workup steps are included to ensure reproducibility and high

purity.

Protocol A: Synthesis of 3-Iodo-4-methylbenzaldehyde
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a rubber septum.

Purge the system with argon.

Reaction: Dissolve p-tolualdehyde (12.0 g, 100 mmol) in 100 mL of anhydrous trifluoroacetic

acid (TFA). Cool the solution to 0 °C using an ice-water bath.
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Addition: Slowly add N-Iodosuccinimide (NIS) (24.7 g, 110 mmol, 1.1 equiv) in small portions

over 30 minutes. Causality: Gradual addition controls the exothermic electrophilic aromatic

substitution and prevents over-iodination.

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12

hours. Monitor conversion via TLC (Hexanes/EtOAc 9:1, UV detection).

Quenching & Workup: Pour the reaction mixture over 200 g of crushed ice. Neutralize the

residual iodine and succinimide by adding 100 mL of saturated aqueous sodium thiosulfate

(Na₂S₂O₃).

Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 × 100 mL). Wash the

combined organic layers with saturated NaHCO₃ (until CO₂ evolution ceases) and brine.

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purify the crude product via flash column chromatography (silica gel, 5% EtOAc in hexanes)

to yield 3-iodo-4-methylbenzaldehyde as a pale yellow solid.

Protocol B: Synthesis of 3-Iodo-4-methylstyrene
Ylide Generation: In an oven-dried, argon-purged 500 mL Schlenk flask, suspend

methyltriphenylphosphonium bromide (17.8 g, 50 mmol, 1.25 equiv) in 150 mL of anhydrous

tetrahydrofuran (THF). Cool to 0 °C.

Deprotonation: Add potassium tert-butoxide (5.6 g, 50 mmol, 1.25 equiv) portion-wise. The

suspension will immediately transition to a bright yellow solution, confirming the formation of

the methylenetriphenylphosphorane ylide. Stir at 0 °C for 45 minutes.

Coupling: Dissolve 3-iodo-4-methylbenzaldehyde (9.84 g, 40 mmol, 1.0 equiv) in 30 mL of

anhydrous THF. Add this solution dropwise to the ylide mixture over 15 minutes.

Maturation: Allow the reaction to warm to room temperature and stir for 4.5 hours. The

intense yellow color will fade as the ylide is consumed.

Workup: Quench the reaction with 50 mL of saturated aqueous NH₄Cl. Partition the mixture

between ethyl acetate (EtOAc) (200 mL) and water (100 mL).
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Extraction & Precipitation: Separate the organic layer, wash with brine (100 mL), dry over

anhydrous MgSO₄, and concentrate under reduced pressure. Crucial Step: To precipitate the

notoriously difficult-to-remove triphenylphosphine oxide (Ph₃P=O) byproduct, triturate the

crude residue with cold hexanes and filter through a tightly packed Celite pad.

Purification: Purify the filtrate by flash chromatography using a gradient of 6 to 50% EtOAc in

hexanes to afford 3-iodo-4-methylstyrene as a colorless to pale yellow oil .

Quantitative Data & Physicochemical Properties
To facilitate analytical validation and safe handling, the physicochemical properties of the

synthesized product are summarized below :

Property Specification

Chemical Name 3-Iodo-4-methylstyrene

IUPAC Name 4-Ethenyl-2-iodo-1-methylbenzene

CAS Registry Number 165803-90-7

Molecular Formula C₉H₉I

Molecular Weight 244.075 g/mol

Appearance Colorless to pale yellow liquid

Storage Conditions 2-8 °C, protect from light, inert atmosphere
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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